3-Bromo-5-cyanobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3BrClNO2S and its molecular weight is 280.53 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that sulfonyl chloride derivatives can potentially inhibit kinases .
Mode of Action
It’s known that sulfonyl chlorides can participate in nucleophilic substitution reactions . In these reactions, a nucleophile attacks the sulfur atom of the sulfonyl group, leading to the displacement of the chloride ion .
Biochemical Pathways
Given its potential role as a kinase inhibitor , it might impact pathways regulated by these enzymes, which are involved in numerous cellular processes.
Result of Action
As a potential kinase inhibitor , it could impact cell signaling, growth, and proliferation.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-cyanobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with amino groups in proteins, forming stable sulfonamide bonds. These interactions can alter the activity of enzymes and proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the modification of kinases by this compound can result in altered phosphorylation states, impacting downstream signaling events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, forming sulfonamide bonds. This covalent attachment can inhibit or activate enzymes, depending on the specific site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture or reactive chemicals can lead to degradation, reducing its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate metabolic enzymes, leading to changes in metabolic flux and metabolite levels. For instance, the modification of key enzymes in glycolysis or the citric acid cycle by this compound can alter cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with intracellular proteins can determine its subcellular distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific localization signals can direct this compound to the nucleus, where it can modify nuclear proteins and influence gene expression .
Properties
IUPAC Name |
3-bromo-5-cyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXIVSGVEAXENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702041 | |
Record name | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49674-17-1 | |
Record name | 3-Bromo-5-cyanobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49674-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.